4-Hydroxy-2-oxopentanoate

説明

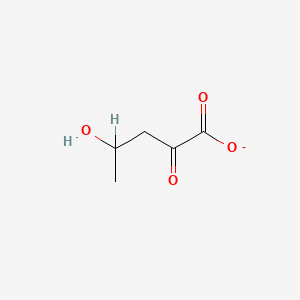

Structure

2D Structure

3D Structure

特性

分子式 |

C5H7O4- |

|---|---|

分子量 |

131.11 g/mol |

IUPAC名 |

4-hydroxy-2-oxopentanoate |

InChI |

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/p-1 |

InChIキー |

HFKQINMYQUXOCH-UHFFFAOYSA-M |

SMILES |

CC(CC(=O)C(=O)[O-])O |

正規SMILES |

CC(CC(=O)C(=O)[O-])O |

製品の起源 |

United States |

Metabolic Pathways Involving 4 Hydroxy 2 Oxopentanoate

Aromatic Compound Degradation Pathways

4-Hydroxy-2-oxopentanoate is a central figure in the microbial degradation of a wide array of aromatic compounds, many of which are environmental pollutants. Its formation and subsequent cleavage are key steps in converting these complex, often toxic, substances into harmless metabolites that can be used for energy and cell growth.

Biphenyl (B1667301) and Toluene (B28343) Degradation Mechanisms

The degradation of biphenyl and toluene, both significant environmental pollutants, also proceeds through pathways that generate this compound. smolecule.com In the case of biphenyl degradation, particularly polychlorinated biphenyls (PCBs), a meta-cleavage pathway is employed. uniprot.org The enzyme 4-hydroxy-2-oxovalerate aldolase (B8822740), encoded by genes like bphI, is crucial for this process, catalyzing the cleavage of this compound. wikipedia.orguniprot.org In some bacteria, this enzyme can also act on similar compounds like 4-hydroxy-2-oxohexanoate (B1245416). wikipedia.org The degradation of toluene can also lead to the formation of this compound, which is then broken down into pyruvate (B1213749) and acetaldehyde (B116499), ultimately feeding into the TCA cycle. researchgate.netresearchgate.net

Styrene (B11656) and Other Aromatic Hydrocarbon Metabolism

The metabolism of styrene and other aromatic hydrocarbons in various microorganisms involves pathways that converge on the formation of this compound. wikipedia.orgasm.org For instance, in Rhodococcus rhodochrous, the metabolism of 2-hydroxypenta-2,4-dienoate leads to this compound, which is then cleaved into acetaldehyde and pyruvate. asm.org The degradation of polycyclic aromatic hydrocarbons (PAHs) by bacteria like Sphingomonas sp. also involves meta-cleavage pathways where this compound is a key intermediate. nih.govresearchgate.net

Involvement in Other Xenobiotic Degradation Pathways

This compound is an intermediate in the degradation of various other xenobiotic compounds. For example, in the breakdown of 4-chlorobiphenyl (B17849) by Pseudomonas cepacia P166, the pathway proceeds through 4-chlorobenzoate (B1228818) and 4-chlorocatechol, leading to the formation of 5-chloro-4-hydroxy-2-oxopentanoate. asm.org The degradation of halogenated xenobiotics, such as 1,2,3,4-tetrachlorobenzene, by certain Pseudomonas species also involves pathways where this compound or its derivatives are formed. acs.org

Phenylalanine Metabolism and Related Amino Acid Catabolism

This compound is also linked to the catabolism of the amino acid phenylalanine. smolecule.comh-its.org The breakdown of phenylalanine can proceed through various routes, and in some organisms, it leads to the formation of intermediates that enter the same degradation pathways as other aromatic compounds. snscourseware.org While the direct conversion of phenylalanine to this compound is not the primary route, the degradation of phenylalanine-derived aromatic rings can intersect with the meta-cleavage pathway where this keto acid is a key player. nih.gov For instance, the degradation of 4-hydroxyphenylacetate, a product of phenylalanine and tyrosine metabolism, can lead to intermediates that are further processed in a similar fashion to the meta-cleavage pathway products. embl.de

Link to Central Carbon Metabolism and Pyruvate Cycling

A crucial aspect of the metabolic role of this compound is its direct link to central carbon metabolism. uniprot.orgsmolecule.comh-its.orgwikipedia.org The enzymatic cleavage of this compound by 4-hydroxy-2-oxovalerate aldolase yields pyruvate and acetaldehyde. uniprot.orgacs.orgwikipedia.org Pyruvate is a pivotal molecule that can be directly utilized in the tricarboxylic acid (TCA) cycle for energy production or serve as a precursor for gluconeogenesis and the synthesis of other biomolecules. researchgate.net Acetaldehyde can be oxidized to acetyl-CoA, another key entry point into the TCA cycle. researchgate.netresearchgate.net This connection highlights how microorganisms can efficiently channel carbon from complex aromatic pollutants into their fundamental energy-generating and biosynthetic pathways. researchgate.net

Interconversion with Related Metabolic Entities and Derivatives

This compound, also known as 4-hydroxy-2-oxovalerate, is a key intermediate in several metabolic pathways, particularly in the microbial degradation of aromatic compounds. smolecule.comgenome.jp Its central role is defined by its enzymatic interconversions with various related molecules. These transformations are crucial for channeling carbon from complex aromatic structures into central metabolism.

The primary and most well-documented interconversion is its reversible cleavage, a retro-aldol reaction, catalyzed by the enzyme 4-hydroxy-2-oxovalerate aldolase (HOA) . wikipedia.orgebi.ac.uk This enzyme (EC 4.1.3.39) cleaves this compound into pyruvate and acetaldehyde. wikipedia.orgh-its.orguniprot.org This reaction is a critical step in the meta-cleavage pathway for the degradation of compounds like catechol, phenols, cresols, and toluene. smolecule.comebi.ac.uk The enzyme belongs to the family of lyases, specifically the oxo-acid-lyases that break carbon-carbon bonds. wikipedia.org

In many microorganisms, such as Pseudomonas sp., the 4-hydroxy-2-oxovalerate aldolase (often designated as DmpG or NahM) forms a tight complex with acetaldehyde dehydrogenase (acylating) (DmpF or NahO). wikipedia.orgebi.ac.uknih.govmicrobiologyresearch.org This bifunctional enzyme complex facilitates substrate channeling, where the acetaldehyde produced from the aldol (B89426) cleavage is directly transferred to the dehydrogenase active site. wikipedia.orguniprot.orgebi.ac.uk This mechanism prevents the release of the volatile and potentially toxic acetaldehyde intermediate into the cytoplasm, ensuring its efficient conversion to acetyl-CoA. ebi.ac.ukuniprot.orgnih.gov

Beyond this principal cleavage reaction, this compound participates in other significant metabolic transformations:

Formation: It is produced from the decarboxylation of 4-oxalocrotonate, a reaction catalyzed by 4-oxalocrotonate decarboxylase. wikipedia.org

Dehydration: It can be reversibly dehydrated by the enzyme 2-oxopent-4-enoate (B1242333) hydratase to yield 2-oxopent-4-enoate. wikipedia.org

Research has also identified other enzymes capable of acting on this compound or its structural homologs, highlighting a degree of metabolic promiscuity and evolutionary relationship among these enzymes. For instance, the enzyme 4-hydroxy-2-oxoheptanedioate (B1260215) aldolase (HpcH/HpaI) from Escherichia coli can also catalyze the aldol cleavage of this compound. uniprot.orggenome.jp Similarly, an aldolase from Thermus thermophilus is capable of cleaving both (4S)-4-hydroxy-2-oxopentanoate and its homolog 4-hydroxy-2-oxohexanoate. uniprot.org Interestingly, a sialic acid aldolase from Peptoclostridium difficile has also been shown to possess this compound aldolase activity. nih.gov

The enzyme BphI from Burkholderia xenovorans, a member of the HOA family, demonstrates activity on longer-chain derivatives, cleaving 4-hydroxy-2-oxohexanoate and 4-hydroxy-2-oxoheptanoate into pyruvate and either propionaldehyde (B47417) or butyraldehyde (B50154), respectively. wikipedia.org

Interactive Data Tables

Table 1: Key Enzymes in the Interconversion of this compound

| Enzyme Name | EC Number | Organism Example(s) | Function/Reaction Catalyzed | Citation(s) |

| 4-Hydroxy-2-oxovalerate aldolase (HOA) | 4.1.3.39 | Pseudomonas sp., E. coli, Thermus thermophilus | Reversibly cleaves this compound into pyruvate and acetaldehyde. | wikipedia.orgebi.ac.ukuniprot.org |

| 2-Oxopent-4-enoate hydratase | N/A | Pseudomonas putida | Reversibly dehydrates this compound to 2-oxopent-4-enoate. | wikipedia.org |

| 4-Oxalocrotonate decarboxylase | N/A | Pseudomonas putida | Catalyzes the decarboxylation of 4-oxalocrotonate to form this compound. | wikipedia.org |

| 4-Hydroxy-2-oxoheptanedioate aldolase | 4.1.2.52 | Escherichia coli | Cleaves 4-hydroxy-2-oxoheptanedioate; also active on this compound. | uniprot.orggenome.jp |

| Sialic acid aldolase (PdNAL) | 4.1.3.3 | Peptoclostridium difficile | Primarily cleaves N-acetyl-d-neuraminic acid, but also shows activity on this compound. | nih.gov |

Table 2: Summary of Metabolic Reactions Involving this compound

| Reaction | Substrate(s) | Product(s) | Enzyme | Pathway Context | Citation(s) |

| Retro-aldol Cleavage | This compound | Pyruvate + Acetaldehyde | 4-Hydroxy-2-oxovalerate aldolase | Aromatic compound degradation | wikipedia.orgh-its.orgwikipedia.org |

| Aldol Condensation | Pyruvate + Acetaldehyde | This compound | 4-Hydroxy-2-oxovalerate aldolase | Phenylalanine metabolism | wikipedia.orgh-its.org |

| Dehydration | This compound | 2-Oxopent-4-enoate + H₂O | 2-Oxopent-4-enoate hydratase | Aromatic compound degradation | wikipedia.org |

| Formation via Decarboxylation | 4-Oxalocrotonate | This compound + CO₂ | 4-Oxalocrotonate decarboxylase | Aromatic compound degradation | wikipedia.org |

Enzymology of 4 Hydroxy 2 Oxopentanoate Transformations

4-Hydroxy-2-oxovalerate Aldolase (B8822740) (HOA/DmpG/BphI/MhpE)

4-Hydroxy-2-oxovalerate aldolase (HOA), also known by various names including DmpG, BphI, and MhpE, is a crucial enzyme in the meta-cleavage pathway for the degradation of aromatic compounds such as phenols, cresols, and catechol. ebi.ac.uk This enzyme belongs to the family of lyases, specifically the oxo-acid-lyases, that cleave carbon-carbon bonds. wikipedia.org Its primary function is to catalyze the penultimate step in this degradation pathway: the conversion of 4-hydroxy-2-oxopentanoate to acetaldehyde (B116499) and pyruvate (B1213749). ebi.ac.uk In some bacteria, HOA forms a bifunctional complex with acetaldehyde dehydrogenase (acetylating), which then converts acetaldehyde to acetyl-CoA. ebi.ac.ukgenome.jp This enzyme is involved in several metabolic pathways, including those for the degradation of phenylalanine, benzoate, biphenyl (B1667301), toluene (B28343), and xylene. wikipedia.org

Catalytic Mechanism of Retro-Aldol Cleavage

4-Hydroxy-2-oxovalerate aldolase is classified as a Class II aldolase, which means it utilizes a divalent metal ion to stabilize an enolate intermediate during catalysis. nih.gov The catalytic process is a retro-aldol cleavage, which is the reverse of an aldol (B89426) condensation. youtube.com The mechanism is initiated by the abstraction of a proton from the hydroxyl group at the C4 position of the substrate, this compound. nih.gov This is a base-catalyzed deprotonation that leads to the cleavage of the carbon-carbon bond between C3 and C4. nih.gov The result is the formation of an enolate intermediate, which is stabilized by the divalent metal ion cofactor in the active site. nih.gov This intermediate is then protonated to yield pyruvate, one of the final products. nih.gov The other product, acetaldehyde, is formed from the remaining portion of the substrate molecule. genome.jp This mechanism allows for the efficient breakdown of the five-carbon substrate into two smaller, metabolically useful molecules. genome.jpnih.gov

Substrate Specificity, Stereospecificity, and Product Formation

4-Hydroxy-2-oxovalerate aldolase exhibits a degree of substrate specificity, but it is also capable of acting on related molecules. While its primary substrate is (S)-4-hydroxy-2-oxopentanoate, which it cleaves into acetaldehyde and pyruvate, some orthologs of the enzyme can also process other substrates. wikipedia.orggenome.jp For instance, the enzyme from Burkholderia xenovorans LB400, known as BphI, can utilize 4-hydroxy-2-oxohexanoate (B1245416) (HOHA) with similar catalytic efficiency, producing propionaldehyde (B47417) and pyruvate. wikipedia.org This same enzyme can also cleave 4-hydroxy-2-oxoheptanoate (HOHEP), which results in the formation of butyraldehyde (B50154) and pyruvate. wikipedia.org

The enzyme also demonstrates stereospecificity. It is able to cleave the (4S)-4-hydroxy-2-oxopentanoate isomer but not the (4R) isomer, indicating a specific recognition of the substrate's three-dimensional structure. uniprot.org However, it has been shown that the enzyme is specific for pyruvate as the carbonyl donor, as it is unable to catalyze the aldol addition of 2-oxobutyrate with acetaldehyde. uniprot.org Rational design and site-directed mutagenesis have been employed to alter the stereoselectivity of BphI. While the wild-type enzyme is highly selective for producing the 4(S)-hydroxy-2-oxopentanoate product, certain variants have been created that can utilize both the 4(S) and 4(R) enantiomers. core.ac.uk

The products of the reaction are pyruvate and an aldehyde, with the specific aldehyde depending on the substrate. With this compound, the products are pyruvate and acetaldehyde. genome.jp With 4-hydroxy-2-oxohexanoate, the products are pyruvate and propanal. uniprot.org

Substrate Specificity and Product Formation of 4-Hydroxy-2-oxovalerate Aldolase| Substrate | Products |

|---|---|

| (S)-4-hydroxy-2-oxopentanoate | Acetaldehyde + Pyruvate |

| 4-hydroxy-2-oxohexanoate | Propanal + Pyruvate |

| 4-hydroxy-2-oxoheptanoate | Butyraldehyde + Pyruvate |

Cofactor Requirements and Divalent Metal Ion Dependence (e.g., Mn²⁺, Co²⁺)

As a Class II aldolase, 4-hydroxy-2-oxovalerate aldolase is dependent on the presence of a divalent metal ion for its catalytic activity. nih.gov These metal ions play a crucial role in stabilizing the enolate intermediate that forms during the retro-aldol cleavage reaction. nih.govtudelft.nl The specific metal ion can influence the enzyme's activity level. For the enzyme from Thermus thermophilus, the highest activity is observed with Co²⁺ as the cofactor, followed by Ni²⁺ and Mn²⁺. uniprot.org Mg²⁺ and Ca²⁺ are very poor metal cofactors for this particular enzyme. uniprot.org In contrast, the enzyme from Pseudomonas putida requires Mn²⁺ for maximal activity. genome.jp In Class II aldolases, the metal cofactor can exist in a resting state and an active state, with the substrate binding causing the metal to move into the correct position for catalysis. tudelft.nl

Divalent Metal Ion Dependence of 4-Hydroxy-2-oxovalerate Aldolase from Thermus thermophilus| Metal Ion | Relative Activity |

|---|---|

| Co²⁺ | Highest |

| Ni²⁺ | High |

| Mn²⁺ | Moderate |

| Mg²⁺ | Very Poor |

| Ca²⁺ | Very Poor |

Allosteric Regulation and Kinetic Modulation by Metabolites (e.g., NADH, Inorganic Phosphate)

The activity of 4-hydroxy-2-oxovalerate aldolase can be influenced by the binding of molecules at a site other than the active site, a process known as allosteric regulation. wikipedia.org These regulatory molecules, or allosteric effectors, can either enhance (allosteric activators) or decrease (allosteric inhibitors) the enzyme's activity. wikipedia.org For 4-hydroxy-2-oxovalerate aldolase, NADH has been identified as an allosteric activator. genome.jpuniprot.org In the presence of NADH, the enzyme from Thermus thermophilus shows a 2-fold increase in its catalytic rate (kcat). uniprot.org Similarly, the enzyme from Pseudomonas putida is also stimulated by NADH. genome.jp Allosteric activators can function by decreasing the substrate concentration needed to reach the maximum reaction velocity (Vmax), effectively lowering the Michaelis constant (Km), or by increasing the Vmax itself. khanacademy.org Conversely, allosteric inhibitors may increase the Km or decrease the Vmax. khanacademy.org This regulation by metabolites allows the cell to control the flow of molecules through metabolic pathways in response to its energetic state. youtube.com

Structural Biology and Active Site Characterization (e.g., TIM-barrel fold)

The three-dimensional structure of 4-hydroxy-2-oxovalerate aldolase reveals a canonical TIM-barrel fold. ebi.ac.uk This common protein fold consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices. wikimedia.org This (αβ)₈ structure is one of the most common enzymatic folds. nih.gov The active site of TIM-barrel enzymes is located at the C-terminal end of the β-barrel. wikimedia.orgnih.gov In the case of HOA, a C-terminal extension forms a funnel that leads to the active site. ebi.ac.uk This family of enzymes belongs to the DRE-TIM metallolyase superfamily, which is characterized by a catalytic center containing a divalent cation-binding site. ebi.ac.uk This site is formed by a cluster of conserved residues that cap the core of the barrel. ebi.ac.uk

Enzyme-Enzyme Interactions and Substrate Channeling Phenomena

In some bacteria, 4-hydroxy-2-oxovalerate aldolase forms a tight complex with acetaldehyde dehydrogenase, the next enzyme in the degradation pathway. ebi.ac.ukwikipedia.org This close association facilitates a phenomenon known as substrate channeling, where the product of the first enzyme is directly passed to the active site of the second enzyme without being released into the bulk solvent. wikipedia.orgrsc.org In the case of the aldolase-dehydrogenase complex, the acetaldehyde produced by the aldolase is directly channeled to the dehydrogenase. wikipedia.org This is advantageous because it sequesters the toxic and volatile acetaldehyde from other cellular components. uniprot.org Studies on the enzymes from Thermus thermophilus have shown that the acetaldehyde product from the aldolase (TTHB246) is efficiently channeled to the dehydrogenase (TTHB247). researchgate.net However, the channeling efficiency for the larger product, propionaldehyde, was found to be lower. researchgate.net The formation of this enzyme complex can also affect the kinetic properties of the individual enzymes. For instance, upon complex formation, the Km of the aldolase for this compound decreases, while the Km of the dehydrogenase for acetaldehyde increases. researchgate.net

2-Oxopent-4-enoate (B1242333) Hydratase (OEH)

2-Oxopent-4-enoate hydratase (OEH), systematically named this compound hydro-lyase, is classified under EC number 4.2.1.80. wikipedia.org This enzyme belongs to the hydro-lyase family, which is characterized by the cleavage of carbon-oxygen bonds. wikipedia.org OEH plays a crucial role in the metabolism of various aromatic compounds by catalyzing a reversible hydration/dehydration reaction.

Catalytic Activity and Reversible Interconversion Reactions

The primary catalytic function of 2-oxopent-4-enoate hydratase is the reversible interconversion of this compound and 2-oxopent-4-enoate. osmarks.net The reaction involves the addition or removal of a water molecule, as depicted below:

This compound ⇌ 2-oxopent-4-enoate + H₂O ebi.ac.uk

This reversible hydration is a key step in channeling metabolites into the central metabolism. nih.gov The enzyme specifically acts on 2-hydroxypent-2,4-dienoate, the enol form, rather than its keto tautomer, 2-oxopent-4-enoate. asm.org In Pseudomonas sp. strain AP-3, the enzyme requires a divalent metal cation cofactor, such as Mg²⁺ or Mn²⁺, for its activity. uniprot.org

Detailed studies on the enzyme from Pseudomonas sp. have revealed specific operational parameters. Its optimal activity is observed at a pH of 7.5, and it maintains stability within a pH range of 5.0 to 8.0. The enzyme is stable up to 35°C. However, its activity is strongly inhibited by the presence of several metal ions, including Fe²⁺, Fe³⁺, Ag⁺, and Cu²⁺. uniprot.org

| Parameter | Description | Reference |

|---|---|---|

| EC Number | 4.2.1.80 | uniprot.org |

| Cofactors | Mg²⁺, Mn²⁺ | uniprot.org |

| Optimal pH | 7.5 | uniprot.org |

| pH Stability Range | 5.0 - 8.0 | uniprot.org |

| Temperature Stability | Up to 35°C | uniprot.org |

| Inhibitors | Fe²⁺, Fe³⁺, K₃[Fe(CN)₆], Ag⁺, Cu²⁺ | uniprot.org |

Position and Role in Degradative Pathways

2-Oxopent-4-enoate hydratase is a key enzyme in the meta-cleavage pathway for the degradation of aromatic compounds in various bacteria. wikipedia.orgnih.gov This pathway is a major mechanism for the catabolism of catechols and related substances. nih.gov OEH is involved in at least nine metabolic pathways, including the degradation of phenylalanine, benzoate, biphenyl, toluene, xylene, and styrene (B11656). wikipedia.org

In the dehydrogenative branch of the catechol meta-cleavage pathway, 2-hydroxymuconic semialdehyde is oxidized and eventually converted to 2-oxopent-4-enoate. nih.govasm.org OEH then hydrates this intermediate to form this compound. wikipedia.org The resulting this compound is subsequently cleaved by an aldolase into pyruvate and acetaldehyde, which can enter central metabolic pathways. nih.govuniprot.org

In some bacteria, such as Pseudomonas putida, the enzymes of this pathway, including 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase, are thought to form a complex. This association is believed to ensure the efficient and rapid transformation of chemically unstable intermediates like 2-hydroxypent-2,4-dienoate. nih.govasm.org Similarly, in the degradation of 2,3-dihydroxybenzoate by Pseudomonas reinekei MT1, the OEH enzyme (termed DhbD) is part of a gene cluster that encodes the entire meta-cleavage pathway. asm.org

Other Enzyme Activities Associated with this compound Metabolism

The metabolic fate of this compound is not solely dependent on OEH. The products derived from its subsequent cleavage are processed by other enzymes, notably dehydrogenases and decarboxylases, which are integral to the complete degradation of the parent aromatic compounds.

Dehydrogenase Activities in Derivative Transformations

Following the formation of this compound and its subsequent aldol cleavage into pyruvate and acetaldehyde, a dehydrogenase is required to process the resulting aldehyde. uniprot.orgwikipedia.org In the biphenyl degradation pathway of Paraburkholderia xenovorans LB400, the 4-hydroxy-2-oxovalerate aldolase (BphI) and an acetaldehyde dehydrogenase (BphJ) form a complex. uniprot.orgwikipedia.org This enzyme complex facilitates substrate channeling, where the acetaldehyde produced by BphI is directly transferred to the active site of BphJ without being released into the cytoplasm. This mechanism sequesters the toxic aldehyde and increases the efficiency of the pathway. uniprot.orgwikipedia.org A similar arrangement is observed in the 2,3-dihydroxybenzoate degradation pathway in Pseudomonas reinekei MT1, which also involves an acetaldehyde dehydrogenase (DhbG) to process the aldehyde formed. asm.org

Decarboxylase Activities in Related Pathways

Decarboxylase activities are crucial in the steps leading to the formation of the substrate for OEH. In the catechol meta-cleavage pathway found in Pseudomonas putida, 4-oxalocrotonate decarboxylase catalyzes the conversion of 4-oxalocrotonate to 2-oxopent-4-enoate, the direct precursor for the OEH reaction. nih.govasm.org This decarboxylation step is essential for preparing the molecule for subsequent hydration by OEH and eventual entry into the central metabolism. nih.gov The physical association of the decarboxylase with the hydratase in some organisms underscores the close functional relationship between these enzymatic steps. nih.gov The degradation of 2,3-dihydroxybenzoate also relies on a 4-oxalocrotonate decarboxylase (DhbE) to produce the necessary substrate for the hydratase. asm.org Additionally, some related aldolases, such as 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase, exhibit a secondary oxaloacetate decarboxylase activity. nih.gov

| Compound Name |

|---|

| This compound |

| 2-Oxopent-4-enoate |

| 2-hydroxypent-2,4-dienoate |

| Pyruvate |

| Acetaldehyde |

| Catechol |

| 2-hydroxymuconic semialdehyde |

| 4-oxalocrotonate |

| 2,3-dihydroxybenzoate |

| 4-hydroxy-4-methyl-2-oxoglutarate |

| 4-carboxy-4-hydroxy-2-oxoadipate |

| Oxaloacetate |

| Phenylalanine |

| Benzoate |

| Biphenyl |

| Toluene |

| Xylene |

| Styrene |

Biosynthetic and Synthetic Research Approaches for 4 Hydroxy 2 Oxopentanoate

Biological Synthesis Mechanisms in Microorganisms

In the microbial world, 4-hydroxy-2-oxopentanoate is primarily an intermediate in the catabolism of aromatic compounds. smolecule.com Microorganisms, particularly certain strains of bacteria, have evolved sophisticated metabolic pathways to break down environmental pollutants and other complex molecules into central metabolites.

Detailed research has identified this compound as a key component in the meta-cleavage pathway for the degradation of compounds like phenols, cresols, catechol, and polychlorinated biphenyls (PCBs). ebi.ac.uk In these pathways, complex aromatic rings are opened and subsequently broken down into smaller, more manageable molecules. The formation of this compound is often a pivotal step, linking the degradation of these aromatic precursors to central metabolism.

The direct precursor to this compound in these pathways is typically 2-oxopent-4-enoate (B1242333), which is converted through a hydration reaction catalyzed by the enzyme 2-oxopent-4-enoate hydratase (also known as MhpD). wikipedia.orgecmdb.ca Subsequently, the enzyme 4-hydroxy-2-oxovalerate aldolase (B8822740) (also referred to as this compound aldolase or HOPA aldolase) catalyzes the retro-aldol cleavage of this compound. wikipedia.orgebi.ac.ukecmdb.ca This cleavage yields pyruvate (B1213749) and acetaldehyde (B116499), which can then readily enter the cell's primary metabolic cycles for energy production and biosynthesis. wikipedia.orgsmolecule.comecmdb.ca This enzymatic step is crucial as it connects the degradation pathway of complex compounds to fundamental cellular processes.

Microorganisms noted for these metabolic capabilities include species of Pseudomonas, Escherichia coli, and Burkholderia. ebi.ac.uknih.gov For instance, in Pseudomonas sp., the aldolase and an acetaldehyde dehydrogenase are tightly associated, which may help in sequestering the reactive acetaldehyde intermediate. ebi.ac.uk

Table 1: Key Enzymes in the Biological Synthesis of this compound

| Enzyme | EC Number | Reaction | Metabolic Pathway |

|---|---|---|---|

| 2-Oxopent-4-enoate Hydratase | 4.2.1.80 | 2-Oxopent-4-enoate + H₂O → this compound | Aromatic Compound Degradation wikipedia.orgecmdb.ca |

| 4-Hydroxy-2-oxovalerate Aldolase | 4.1.3.39 | This compound → Pyruvate + Acetaldehyde | Aromatic Compound Degradation ebi.ac.ukecmdb.cauniprot.orggenome.jp |

Chemoenzymatic Synthesis Strategies for Research Applications

Chemoenzymatic synthesis combines the precision of biocatalysts with the versatility of chemical reactions to create complex molecules. This hybrid approach is particularly valuable for producing compounds like this compound and its derivatives for research purposes, where specific structures and high purity are required. These strategies often provide access to enantiopure compounds that are difficult to obtain through purely chemical or biological methods. acs.org

One notable strategy involves using amino acids as a starting chiral pool. For example, a chemoenzymatic route to synthesize enantiopure 4-amino-2-hydroxy acids has been developed, which uses derivatives of 4-amino-2-oxopentanoic acid as key intermediates. acs.org In this process, L-amino acids such as alanine, leucine, or valine are first chemically converted through a multi-step procedure into N-protected 4-amino-2-keto esters. acs.org This is followed by an enzymatic hydrolysis step using a lipase (B570770) to yield the corresponding α-keto acid, a derivative of this compound. acs.org The final step involves the stereospecific reduction of the ketone group, catalyzed by an oxidoreductase, to produce the desired 4-amino-2-hydroxy acid. acs.org Such multi-step, one-pot processes are efficient and generate valuable compounds for applications like peptide secondary structure research. acs.org

These methods highlight the power of combining chemical synthesis to build a core structure with enzymatic transformations to introduce specific functionalities with high stereoselectivity. acs.orgacs.org

Enzymatic Synthesis for Specific Stereoisomers or Mechanistic Probes

The targeted synthesis of specific stereoisomers of this compound is critical for studying enzyme mechanisms and for use as chiral building blocks. The C4 position of this compound is a stereocenter, leading to (4S) and (4R) enantiomers. The synthesis of a specific isomer often relies on the high stereoselectivity of enzymes, particularly aldolases.

Class II pyruvate aldolases are powerful tools for this purpose, catalyzing the reversible carbon-carbon bond formation between pyruvate and an aldehyde. researchgate.net For instance, the enzyme BphI, a 4-hydroxy-2-oxovalerate aldolase from Burkholderia xenovorans LB400, is stereospecific in its synthetic (aldol addition) reaction. uniprot.org When condensing pyruvate and acetaldehyde, BphI produces only the (4S)-4-hydroxy-2-oxopentanoate isomer. uniprot.org Conversely, it specifically cleaves the (4S) isomer but not the (4R) form. uniprot.org In contrast, the HpaI aldolase from E. coli often lacks stereospecific control, producing a mixture of both (4R) and (4S) isomers. researchgate.netnih.gov

Researchers have also turned to protein engineering to create enzymes with tailored specificities. By introducing specific mutations into the active site of an aldolase, it is possible to alter its substrate preference and stereochemical outcome. researchgate.net For example, double variants of a sialic acid aldolase have been engineered to synthesize the opposite stereoisomer of 4-hydroxy-2-oxoacids compared to the wild-type enzyme. researchgate.net These engineered biocatalysts are invaluable for creating specific mechanistic probes and expanding the toolbox for asymmetric synthesis.

The ability to produce either the (4R) or (4S) isomer of this compound and its analogs is essential for probing the active sites of enzymes and for the stereocontrolled synthesis of more complex chiral molecules. researchgate.netresearchgate.net

Table 2: Enzymes Used in the Stereoselective Synthesis of this compound

| Enzyme | Source Organism | Substrates | Product Stereoisomer |

|---|---|---|---|

| BphI Aldolase | Burkholderia xenovorans | Pyruvate + Acetaldehyde | (4S)-4-hydroxy-2-oxopentanoate uniprot.org |

| HpaI Aldolase | Escherichia coli | Pyruvate + Acetaldehyde | (4R)- and (4S)-4-hydroxy-2-oxopentanoate (racemic mixture) researchgate.netnih.gov |

| Engineered Sialic Acid Aldolase Variants | Peptoclostridium difficile | Pyruvate + Aldehydes | (4R)-hydroxy-2-oxoacids (opposite to wild-type) researchgate.net |

| H205Q mutant d-hydroxyisocaproate dehydrogenase | Genetically Engineered | N-protected (S)-4-amino-2-oxopentanoic acid | (2R,4S)-4-amino-2-hydroxy acid derivative acs.org |

Metabolic Engineering and Biotechnological Research Applications

Engineering of Degradation Pathways for Environmental Bioremediation

The compound 4-Hydroxy-2-oxopentanoate is a central intermediate in the meta-cleavage pathway, a major mechanism used by bacteria to break down aromatic pollutants. uniprot.orgfrontiersin.orggenome.jp Engineering microorganisms to enhance this pathway is a promising strategy for environmental bioremediation. nih.govresearchgate.net

Research has demonstrated the role of this pathway in the degradation of various toxic compounds. For instance, the bacterium Cupriavidus nantongensis X1 utilizes a dual metabolic pathway system, including the meta-cleavage pathway that proceeds through this compound, to completely degrade phenol (B47542), a common industrial pollutant found in wastewater. nih.gov Similarly, Delftia sp. HFL-1 mineralizes the fungicide carboxin (B1668433) by first converting it to aniline (B41778) and then metabolizing it through catechol to this compound, which serves as a precursor to the tricarboxylic acid (TCA) cycle. nih.gov

The enzyme 4-hydroxy-2-oxovalerate aldolase (B8822740) is central to these degradation pathways, catalyzing the cleavage of this compound into pyruvate (B1213749) and acetaldehyde (B116499). uniprot.orgwikipedia.orgwikipedia.org These products can then be readily assimilated into the central metabolism of the microorganism. frontiersin.org The efficiency of this degradation is highlighted in studies of various bacteria, including Pseudomonas sp. strain CF600 and Paraburkholderia xenovorans LB400, which are involved in breaking down phenols, cresols, and polychlorinated biphenyls (PCBs). uniprot.orgebi.ac.ukuniprot.org In P. xenovorans LB400, the aldolase (BphI) and an associated dehydrogenase (BphJ) form a complex that channels the toxic aldehyde products directly, preventing their release into the cell and increasing the efficiency of the degradation process. wikipedia.orguniprot.org

| Microorganism | Pollutant Degraded | Key Enzyme | Pathway Significance |

|---|---|---|---|

| Cupriavidus nantongensis X1 | Phenol | Catechol 2,3-dioxygenase (C23O) | Demonstrates a highly efficient meta-cleavage pathway for phenol mineralization. nih.gov |

| Delftia sp. HFL-1 | Carboxin, Aniline | Amidohydrolase, Dioxygenase | Completely mineralizes the fungicide and its toxic metabolite into TCA cycle precursors. nih.gov |

| Pseudarthrobacter phenanthrenivorans Sphe3 | 4-Hydroxybenzoic Acid (4-HBA) | 2-hydroxymuconate semialdehyde hydrolase | The detection of this compound confirmed the activity of the meta-cleavage pathway for 4-HBA degradation. mdpi.com |

| Paraburkholderia xenovorans LB400 | Polychlorinated Biphenyls (PCBs) | 4-hydroxy-2-oxovalerate aldolase (BphI) | Exhibits substrate channeling, sequestering toxic aldehyde intermediates for efficient degradation. wikipedia.orguniprot.org |

Design of Biosynthetic Pathways for Value-Added Chemicals and Precursors

Metabolic engineers have harnessed the pathway involving this compound to produce valuable chemicals from renewable feedstocks. By reversing or redirecting metabolic flux, microorganisms can be engineered to synthesize compounds with broad industrial applications. google.comresearchgate.net

A notable example is the production of 1,3-butanediol (B41344) (1,3-BDO), a chemical used in the manufacturing of polymers and as a solvent. google.com An engineered pathway in E. coli utilizes the enzyme 4-hydroxy-2-oxovalerate aldolase to condense pyruvate and acetaldehyde, forming this compound as a key intermediate. google.com Subsequent enzymatic steps, including decarboxylation and reduction, convert this intermediate into 1,3-BDO.

Similarly, novel biosynthetic pathways have been designed for the production of other chemicals like ethylene (B1197577) glycol and 3,4-dihydroxybutyric acid (3,4-DHBA) in organisms such as Clostridium autoethanogenum and E. coli. researchgate.netacs.org In one strategy, a synthetic pathway derived from the catechol meta-cleavage intermediate, this compound, was established in E. coli to produce 1,3-BDO, demonstrating the potential to convert intermediates from lignin (B12514952) degradation into useful bioproducts. researchgate.net These approaches often involve introducing heterologous genes from various organisms to create a functional production pathway in a robust host like E. coli, which lacks some of the required native enzymes. google.comgoogle.com

| Target Product | Host Organism | Role of this compound | Key Engineering Strategy |

|---|---|---|---|

| 1,3-Butanediol (1,3-BDO) | E. coli | Intermediate formed from pyruvate and acetaldehyde. google.com | Heterologous expression of a multi-enzyme pathway including 4-hydroxy-2-oxovalerate aldolase and decarboxylase. google.com |

| Ethylene Glycol (EG) | Clostridium autoethanogenum | Part of a computationally designed synthetic pathway from acetyl-CoA. acs.org | Implementation of a new-to-nature pathway using a two-plasmid system for gene expression. acs.org |

| 3,4-Dihydroxybutyric Acid (3,4-DHBA) | E. coli | Precursor in a synthetic pathway from D-xylose. researchgate.net | Knocking out competing pathways (e.g., pentose (B10789219) phosphate (B84403) pathway) to enhance carbon flux towards the target product. researchgate.net |

| 4-Hydroxybutyrate | E. coli | Potential precursor via the intermediate 5-hydroxy-2-oxopentanoate. google.com | Introduction of heterologous 2-keto acid decarboxylase and hydroxy aldehyde dehydrogenase genes. google.com |

Pathway Elucidation and Optimization through Metabolic Engineering Strategies

Understanding and optimizing the metabolic pathways that produce or consume this compound are critical for successful biotechnological applications. Researchers employ a variety of metabolic engineering strategies to elucidate pathway dynamics, identify bottlenecks, and enhance flux towards desired products. acs.orgmdpi.com

One powerful technique is the use of gene co-expression and knockout studies. For example, in an effort to model the toluene (B28343) degradation pathway in E. coli, researchers co-expressed genes for specific enzymes with the entire meta-cleavage pathway to identify flux-controlling steps. ucl.ac.uk This revealed that the accumulation of an intermediate, 2-hydroxypent-2,4-dienoate (a product of the enzyme that acts on a precursor to this compound), can inhibit earlier enzymes in the pathway, highlighting the importance of balanced enzyme expression. ucl.ac.uk

More advanced tools like CRISPR interference (CRISPRi) are being deployed for precise gene regulation. In Clostridium ljungdahlii, an inducible CRISPRi system was developed to efficiently repress the transcription of specific genes, allowing researchers to redirect carbon flux away from competing pathways and towards the production of 3-hydroxybutyrate (B1226725) (3HB). acs.org Such tools are invaluable for optimizing complex synthetic pathways, like those designed for ethylene glycol production. acs.org

Adaptive laboratory evolution (ALE) is another strategy used to improve strain performance. By subjecting microbial populations to selective pressures over many generations, strains with beneficial mutations can be isolated. mdpi.com Subsequent whole-genome sequencing can reveal the genetic basis for the improved phenotype, providing insights into metabolic regulation and identifying new targets for rational engineering. For instance, ALE has been used to enhance the growth of E. coli mutants, with genomic analysis pointing to mutations related to pyruvate accumulation, a direct precursor for this compound synthesis. mdpi.com

Advanced Research Methodologies for 4 Hydroxy 2 Oxopentanoate Studies

Chromatographic-Mass Spectrometric Analyses in Metabolomics Research

Chromatography coupled with mass spectrometry provides powerful tools for the analysis of 4-hydroxy-2-oxopentanoate within the complex mixture of metabolites found in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Pathway Intermediates

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the identification and quantification of metabolic intermediates like this compound. tmiclinode.comthno.org In metabolomics studies, LC-MS allows for the separation of complex mixtures of molecules, after which mass spectrometry provides data on the mass-to-charge ratio of the eluted compounds, enabling their identification. scirp.org For instance, in studies of microbial degradation of aromatic compounds, LC-MS can be used to detect and measure the levels of this compound, providing insights into the flux through a particular metabolic pathway. asm.orgasm.org The high sensitivity and specificity of LC-MS/MS methods, which involve tandem mass spectrometry, are particularly valuable for analyzing low-abundance metabolites. nih.gov These methods have been developed for the quantitative analysis of related short-chain keto acids in plasma, demonstrating the potential for precise measurement of this compound in biological fluids. nih.gov

A typical LC-MS workflow for analyzing this compound might involve:

Sample Preparation: Extraction of metabolites from cells or tissues.

Chromatographic Separation: Using a reversed-phase column to separate metabolites based on polarity.

Mass Spectrometric Detection: Ionization of the eluted compounds and analysis of their mass-to-charge ratios.

| Parameter | Typical Value/Condition |

| Chromatography Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |

| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Orbitrap |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the quantitative analysis of this compound. oup.comnih.gov This method often requires derivatization of the analyte to increase its volatility and thermal stability. nih.gov For example, this compound can be converted to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, before injection into the gas chromatograph. nih.gov The separated compounds are then ionized and detected by the mass spectrometer, providing a characteristic fragmentation pattern that can be used for identification and quantification. japsonline.com GC-MS has been successfully employed to analyze related compounds in various biological and environmental samples. researchgate.netresearchgate.netasm.orgresearchmap.jp The high resolving power of the gas chromatograph allows for the separation of isomers, which can be critical in metabolic studies.

Key steps in a GC-MS analysis of this compound include:

Derivatization: Chemical modification to increase volatility.

Injection: Introduction of the derivatized sample into the GC.

Separation: Separation based on boiling point and interaction with the stationary phase.

Detection: Mass spectrometric analysis of the eluting compounds.

| Feature | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents. |

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase. |

| Ionization Method | Electron Ionization (EI). |

| Data Analysis | Comparison of retention times and mass spectra to known standards. |

Spectroscopic Techniques for Mechanistic Enzymology

Spectroscopic methods are indispensable for studying the enzymes that metabolize this compound, providing insights into reaction mechanisms and enzyme structure.

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to monitor enzymatic reactions in real-time and to determine the three-dimensional structure of metabolites like this compound. nih.govresearchgate.netrsc.org By tracking the changes in the NMR spectrum of a reaction mixture over time, researchers can identify and quantify the substrate, intermediates, and products. rsc.org This provides detailed kinetic and mechanistic information about the enzyme's activity. For instance, ¹H and ¹³C NMR can be used to follow the conversion of a substrate to this compound and its subsequent transformation. asm.org The chemical shifts and coupling constants observed in the NMR spectrum provide definitive structural information about the molecule. nih.gov

| Nucleus | Application in this compound Studies |

| ¹H NMR | Provides information on the number and environment of protons, allowing for the identification of functional groups and their connectivity. |

| ¹³C NMR | Reveals the carbon skeleton of the molecule and is particularly useful for identifying carbonyl and carboxyl groups. researchgate.net |

| 2D NMR (e.g., COSY, HSQC) | Used to establish the connectivity between protons and carbons, confirming the overall structure of the molecule. |

X-ray Crystallography for Enzyme-Ligand Complex Analysis

X-ray crystallography is a pivotal technique for determining the high-resolution, three-dimensional structure of enzymes that bind to this compound. oup.comnih.gov By crystallizing an enzyme in complex with this compound or a stable analog, researchers can visualize the active site and identify the specific amino acid residues involved in substrate binding and catalysis. oup.comnih.gov This information is crucial for understanding the enzyme's mechanism at a molecular level. For example, the crystal structure of 4-hydroxy-2-oxovalerate aldolase (B8822740), an enzyme that cleaves this compound, has provided significant insights into its catalytic mechanism. wikipedia.org These structural studies have revealed how the enzyme recognizes its substrate and facilitates the carbon-carbon bond cleavage. cathdb.info

The process of X-ray crystallography involves:

Crystallization: Growing high-quality crystals of the enzyme-ligand complex.

Data Collection: Diffracting X-rays through the crystal and collecting the resulting diffraction pattern.

Structure Determination: Using computational methods to process the diffraction data and build an atomic model of the enzyme.

Isotopic Labeling Studies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique for tracing the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govnih.gov By providing cells with a substrate labeled with a stable isotope, such as ¹³C, researchers can track the incorporation of the label into downstream metabolites, including this compound. d-nb.inforesearchgate.net The pattern of isotope labeling in the products provides quantitative information about the relative activities of different metabolic pathways. nih.govnih.gov This approach is essential for understanding how metabolic networks are regulated and how they respond to genetic or environmental perturbations. For example, by using ¹³C-labeled glucose, one could determine the contribution of glycolysis to the carbon backbone of this compound.

Key aspects of isotopic labeling studies include:

Tracer Selection: Choosing an appropriately labeled substrate to probe the pathway of interest.

Labeling Experiment: Growing cells in the presence of the isotopic tracer until a steady state of labeling is reached. d-nb.info

Metabolite Analysis: Using techniques like MS or NMR to measure the isotopic enrichment in this compound and other metabolites.

Flux Calculation: Employing computational models to calculate the metabolic fluxes that best explain the observed labeling patterns. nih.gov

| Isotope | Application in Metabolic Flux Analysis |

| ¹³C | The most common stable isotope used to trace carbon flow through central carbon metabolism. |

| ¹⁵N | Used to study nitrogen metabolism, including amino acid biosynthesis. |

| ²H (Deuterium) | Can be used to trace the flow of hydrogen atoms and to study redox metabolism. |

Computational Modeling for Metabolic Network Analysis and Pathway Design

Computational modeling has become an indispensable tool in the study of metabolic networks, enabling researchers to simulate, predict, and design metabolic pathways with increasing accuracy. For a compound like this compound, which is an intermediate in various microbial metabolic routes, these in silico approaches are critical for understanding its role and for engineering organisms for biotechnological applications. wikipedia.orggoogle.comresearchgate.net These methods range from the analysis of large-scale metabolic networks to the molecular-level simulation of enzyme-substrate interactions. nih.govresearchgate.net

Metabolic Network Reconstruction and Analysis

Computational frameworks like OptKnock, which builds upon FBA, allow for the in silico design of gene knockout strategies to optimize the production of a target chemical. google.com Such tools can identify non-obvious genetic modifications that channel metabolic flux towards a desired pathway, potentially one involving this compound as a key intermediate for biofuels or other specialty chemicals. google.com Furthermore, computational workflows are being developed to systematically analyze metabolic disruption that can occur when engineering microbial hosts, for instance, through unintended enzyme promiscuity. researchgate.net

Retrosynthesis and Pathway Prediction

Computational retrosynthesis tools are employed to design novel biosynthetic pathways for target compounds. Algorithms like DESHARKY use a Monte Carlo approach to explore databases of enzymatic reactions (such as KEGG) to find viable routes from a target compound to a native metabolite in a host organism like Escherichia coli. oup.com This can be applied for either biosynthesis or biodegradation purposes. oup.com The algorithm not only proposes a reaction sequence but also quantifies the potential burden on the host cell by calculating the transcriptomic and metabolic loads. oup.com The transcriptomic load represents the reduction in cell growth due to resources being used to express the new enzymes, while the metabolic load is the growth rate reduction caused by the redirection of metabolic fluxes. oup.com

One such computationally designed pathway for this compound in E. coli highlights the enzymes required and the predicted impact on the host's growth. oup.com

| Target Compound | Host Metabolite | Enzymes (EC Numbers) in Pathway | Transcriptomic Load (Growth Rate Reduction) | Metabolic Load (Growth Rate Reduction) |

|---|---|---|---|---|

| This compound | Pyruvate (B1213749) | 1.14.13.7, 1.13.11.2, 1.2.1.32, 5.3.2, 4.1.1 | 5.96% | -22.82% |

Other computational methods focus on predicting enzymatic reactions based on chemical structure transformations. The KEGG RPAIR database catalogs substrate-product pairs, characterizing the chemical transformation with a pattern known as an RDM (Reactant, Different, Matched atoms) pattern. acs.org This system can be used to predict potential EC numbers for uncharacterized reactions. The degradation of this compound to pyruvate and acetaldehyde (B116499) is a classic example used to illustrate this principle of reactant pair alignment and transformation pattern recognition. acs.orgresearchgate.net

Enzyme Engineering and Molecular Docking

At the molecular level, computational modeling is crucial for rational protein engineering. nih.gov To enhance or alter the function of enzymes in a pathway involving this compound, researchers use molecular modeling and docking simulations. nih.govoup.com For example, the class II aldolase BphI, which is stereoselective for the 4S isomer of this compound, was the subject of such a study. nih.govebi.ac.uk Lacking a crystal structure for BphI itself, a model was built using the structure of a homologous enzyme. nih.gov This model was used to predict which amino acid residues in the active site were close to the C4 position of the substrate. nih.gov Site-directed mutagenesis of these predicted residues successfully inverted the enzyme's stereoselectivity, creating variants that exclusively synthesize or degrade the 4R isomer. nih.govebi.ac.uk

Similarly, molecular docking simulations have been used to understand how l-KDRDH, a dehydrogenase, recognizes its substrate. oup.com These analyses revealed that the enzyme could utilize this compound as a substrate, suggesting a functional role in the degradation of aromatic compounds. oup.com These in silico techniques provide a structural basis for enzyme specificity and guide efforts to engineer enzymes with desired properties for novel metabolic pathways. oup.comacs.org

| Methodology | Computational Tool/Approach | Application to this compound | Key Findings/Purpose |

|---|---|---|---|

| Metabolic Flux Analysis | Flux Balance Analysis (FBA), OptKnock | Predicting growth impact and designing gene knockouts for pathways involving this compound. google.compsu.edu | Identifies metabolic bottlenecks and optimal genetic strategies for chemical production. google.comresearchgate.net |

| Retrobiosynthesis | DESHARKY Algorithm | Designing a novel metabolic pathway for this compound in E. coli. oup.com | Provides a sequence of enzymatic steps and predicts the metabolic and transcriptomic load on the host. oup.com |

| Reaction Prediction | KEGG RPAIR, E-zyme | Used as an example reaction (degradation to pyruvate and acetaldehyde) to demonstrate prediction of enzyme function (EC number) from chemical transformation patterns. acs.orgresearchgate.net | Assigns putative enzyme functions to novel or uncharacterized reactions in metabolic networks. researchgate.net |

| Molecular Modeling | Homology Modeling, Site-Directed Mutagenesis Design | Modeling the active site of aldolase BphI to understand and alter its stereoselectivity towards this compound. nih.govebi.ac.uk | Enabled the rational design of enzyme variants with inverted stereospecificity. nih.govebi.ac.uk |

| Molecular Docking | Docking Simulations | Investigating substrate binding in l-KDRDH. oup.com | Revealed that the enzyme could bind and act on this compound, suggesting a new metabolic role. oup.com |

Comparative and Evolutionary Aspects of 4 Hydroxy 2 Oxopentanoate Metabolizing Enzymes

Phylogenetic Analysis of Key Enzyme Families Involved in 4-Hydroxy-2-oxopentanoate Metabolism

Phylogenetic analysis of the enzyme families involved in this compound metabolism reveals a complex evolutionary history marked by both conservation and divergence. The 4-hydroxy-2-oxovalerate aldolase (B8822740), a key enzyme in this pathway, belongs to the family of lyases, specifically the oxo-acid-lyases that cleave carbon-carbon bonds. wikipedia.org This family includes enzymes from various bacteria, such as the MhpE aldolase from Escherichia coli, the DmpG aldolase from Pseudomonas sp., and the BphI pyruvate (B1213749) aldolase from Burkholderia xenovorans. ebi.ac.uk

Sequence homology studies of the genes encoding these enzymes, such as the nahM and nahO genes from the naphthalene (B1677914) catabolic plasmid pWW60-22 in Pseudomonas sp., show significant similarity to equivalent enzymes in other Pseudomonas meta-cleavage pathways. nih.govmicrobiologyresearch.org However, the deduced amino acid sequences of NahO (acetaldehyde dehydrogenase) and NahM (4-hydroxy-2-oxovalerate aldolase) were found to be the most divergent in these comparisons, suggesting a degree of evolutionary separation despite functional conservation. nih.govmicrobiologyresearch.org The gene order within the operon, however, is often conserved across different plasmids and pathways. nih.govmicrobiologyresearch.org

A broader phylogenetic analysis of metabolic enzymes indicates that a significant portion, about half, have homologs across all domains of life, pointing to a highly conserved core of metabolism at the enzyme level. nih.gov However, the grouping of these enzymes into specific biochemical pathways appears to be much more variable. nih.gov This suggests that while the fundamental catalytic machineries are ancient, their organization and regulation within pathways have been subject to more recent evolutionary pressures.

The evolution of these enzyme families is also influenced by their metabolic function. For instance, in the cytochrome P450 family, enzymes involved in detoxification pathways show a more rapid turnover and diversification compared to those involved in conserved biosynthetic pathways. plos.org This principle may also apply to the enzymes of this compound metabolism, which are often part of degradative pathways for xenobiotic compounds, potentially driving their faster evolution to adapt to new substrates.

Functional Divergence in Enzyme Specificity and Regulation across Organisms

While the core catalytic function of this compound metabolizing enzymes is conserved, there is significant functional divergence in their substrate specificity and regulation across different organisms. This divergence reflects the adaptation of these enzymes to the specific metabolic contexts of their host organisms.

A prime example of this divergence is seen in the comparison of two Class II pyruvate aldolases, HpaI and BphI. nih.gov Although they catalyze a similar aldol (B89426) addition, they exhibit different kinetic mechanisms. HpaI follows a rapid equilibrium random order mechanism, while BphI has a compulsory order mechanism where pyruvate binds first. nih.gov Furthermore, their substrate specificities differ. HpaI displays a broader specificity for aldehyde acceptors, with a preference for those with longer linear alkyl chains or C2-OH substitutions. nih.gov In contrast, BphI is more specific. nih.gov A key difference lies in their stereospecificity; HpaI produces a racemic mixture of this compound, whereas BphI synthesizes only the (4S)-HOPA enantiomer. nih.gov

The regulation of these enzymes also varies. The BphI aldolase from Burkholderia xenovorans LB400 forms a complex with an acetaldehyde (B116499) dehydrogenase, BphJ. nih.govnih.gov This complex facilitates substrate channeling, where the acetaldehyde produced by BphI is directly transferred to the active site of BphJ without being released into the surrounding environment. nih.govwikipedia.orgnih.gov This channeling is highly efficient and demonstrates a unique bidirectional allosteric activation between the two enzymes. nih.gov In Thermus thermophilus, the 4-hydroxy-2-oxovalerate aldolase also channels its aldehyde products to a cognate dehydrogenase and appears to be allosterically activated by NADH. uniprot.org

Directed evolution studies have further highlighted the potential for functional divergence in these enzymes. For example, rational protein engineering of the Class II pyruvate aldolase YfaU from E. coli has successfully expanded its substrate scope to include larger pyruvate analogues. nih.gov Similarly, Class I aldolases have been engineered to catalyze novel C-C bond-forming reactions beyond their natural aldol addition. acs.org These studies underscore the inherent plasticity of the aldolase scaffold and its capacity to evolve new functions.

The specificity of aldolases for their donor substrate is generally high, but their acceptance of a wide range of acceptor substrates is a common feature. mdpi.com This promiscuity, coupled with the ability to evolve new specificities, is a key driver of their functional diversification in nature. mdpi.comlshtm.ac.uk

Table of Substrate Specificity and Kinetic Differences between HpaI and BphI

| Feature | HpaI | BphI |

|---|---|---|

| Kinetic Mechanism | Rapid equilibrium random order | Compulsory order (pyruvate binds first) |

| Aldehyde Acceptor Specificity | Broader, prefers longer linear alkyl chains or C2-OH substitutions | More specific |

| Carbonyl Donor Specificity | Utilizes pyruvate and 2-ketobutanoate | Specific for pyruvate |

| Stereospecificity of HOPA product | Racemic mixture | (4S)-HOPA only |

| Substrate Channeling | Not reported | Channels acetaldehyde to BphJ |

Data sourced from nih.gov

Q & A

Basic: How is 4-Hydroxy-2-oxopentanoate detected and quantified in biological samples?

Methodological Answer:

Detection typically employs liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC-MS) due to the compound's low abundance in biological matrices. For example, in metabolite profiling of Diospyros celebica, LC-MS identified this compound via fragmentation patterns at m/z 107 [M+H]⁺, 79 [M+H-CO]⁺, and 77 [M+H-CO-H₂]⁺ . Quantification can use enzymatic assays coupled with NADH-dependent detection, where cleavage products (e.g., pyruvate) are measured spectrophotometrically .

Key Techniques:

| Method | Parameters | Application Example |

|---|---|---|

| LC-MS | m/z 107, 79, 77 | Plant metabolite profiling |

| Enzymatic | NADH absorbance at 340 nm | Bacterial pathway analysis |

Basic: What metabolic pathways involve this compound?

Methodological Answer:

The compound is a key intermediate in bacterial degradation pathways (e.g., naphthalene in Pseudomonas putida). Enzymes like 4-hydroxy-2-oxovalerate aldolase (DmpG, BphI) catalyze its cleavage into pyruvate and acetaldehyde. These enzymes require Mn²⁺ or Co²⁺ for activity and are often bifunctional with dehydrogenases .

Enzyme Comparison:

| Enzyme | Organism | Cofactor | Reaction Products |

|---|---|---|---|

| DmpG | Pseudomonas putida | Mn²⁺, NADH | Pyruvate + Acetaldehyde |

| HpaI | Escherichia coli | Mn²⁺ | Pyruvate + Succinic Semialdehyde |

Advanced: How can researchers resolve contradictions in reported metabolic fates across tissues?

Methodological Answer:

Contradictions (e.g., pancreatic islets vs. skeletal muscle mitochondria ) arise from tissue-specific isoforms or transport mechanisms. Strategies include:

Comparative kinetic assays : Measure substrate uptake and product formation in homogenized vs. intact mitochondrial preparations.

Inhibitor profiling : Test sensitivity to 2-cyano-3-hydroxycinnamate (blocks monocarboxylate transporters) .

Proteomics : Identify isoform expression levels (e.g., branched-chain 2-oxo acid dehydrogenase variants).

Basic: What structural analysis techniques elucidate this compound’s conformation?

Methodological Answer:

- X-ray crystallography : Resolves enzyme-substrate complexes (e.g., DmpG aldolase, PDB: 1NVM) .

- NMR : Assigns proton environments (e.g., δ 2.1 ppm for ketone protons) .

- Mass spectrometry : Confirms molecular formula via exact mass (C₅H₈O₃, M = 116.12 g/mol) .

Advanced: How can aldolases be engineered for expanded substrate specificity?

Methodological Answer:

- Rational design : Modify active-site loops (e.g., HpaI’s donor-binding pocket) to accommodate bulkier substrates like 2-ketobutyrate .

- Directed evolution : Screen mutant libraries for activity toward non-native carbonyl donors (e.g., propionaldehyde).

- Cofactor engineering : Substitute Mn²⁺ with Co²⁺ to enhance catalytic flexibility .

Case Study:

| Enzyme | Wild-Type Substrate | Engineered Substrate | Catalytic Efficiency (kₐₜ/Kₘ) |

|---|---|---|---|

| HpaI | Pyruvate | 2-Ketobutyrate | 15% of native activity |

Basic: How is this compound stability assessed under varying experimental conditions?

Methodological Answer:

- pH stability : Use buffered solutions (pH 4–9) and monitor degradation via UV-Vis (λ = 260 nm for ketone groups).

- Temperature sensitivity : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

- Cofactor dependence : Pre-incubate enzymes with/without Mn²⁺ to test metal ion requirements .

Advanced: What statistical approaches validate data reproducibility in kinetic studies?

Methodological Answer:

- Error propagation analysis : Quantify uncertainty in Kₘ and Vₘₐₓ using nonlinear regression tools (e.g., GraphPad Prism).

- Principal component analysis (PCA) : Identify outliers in multi-parametric datasets (e.g., pH, cofactor concentration).

- Bootstrap resampling : Generate confidence intervals for low-n datasets (e.g., rare enzyme variants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。